molecular formula C8H7ClF2 B2805362 4-(1-Chloroethyl)-1,2-difluorobenzene CAS No. 221031-54-5

4-(1-Chloroethyl)-1,2-difluorobenzene

Cat. No.: B2805362
CAS No.: 221031-54-5
M. Wt: 176.59
InChI Key: JROOYCGCPLLVMQ-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)-1,2-difluorobenzene is a useful research compound. Its molecular formula is C8H7ClF2 and its molecular weight is 176.59. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-chloroethyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROOYCGCPLLVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221031-54-5
Record name 4-(1-chloroethyl)-1,2-difluorobenzene
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Chemical Transformations and Reactivity of 4 1 Chloroethyl 1,2 Difluorobenzene and Analogues

Carbon-Halogen Bond Activation and Functionalization

The functionalization of fluoroaromatic compounds often hinges on the selective cleavage of either a C-F or another carbon-halogen bond. The C-F bond is the strongest single bond carbon can form, making its activation a significant chemical challenge. digitellinc.com Conversely, the C-Cl bond at a benzylic position is considerably more labile and susceptible to reactions like nucleophilic substitution. The presence of multiple fluorine atoms on the aromatic ring acts as strong electron-withdrawing groups, influencing the reactivity of the entire molecule, including the benzylic C-Cl bond.

C-F Bond Cleavage Strategies in Fluoroaromatic Compounds

Activating the inert C-F bond in fluoroaromatic compounds like 1,2-difluorobenzene (B135520) analogues requires specific and often energetic conditions. Various strategies have been developed to achieve this, enabling the conversion of readily available fluoroaromatics into more complex, value-added products. mdpi.com These methods can be broadly categorized into catalytic hydrodefluorination, electrosynthetic and photoelectrochemical activation, and transition-metal-catalyzed transformations.

Hydrodefluorination (HDF) is a reaction that replaces a fluorine atom with a hydrogen atom. This process is a valuable method for the regioselective transformation of C-F bonds on polyfluoroarenes. researchgate.net Catalytic systems, often employing transition metals, facilitate the cleavage of the strong C-F bond in the presence of a hydrogen source, such as alkylsilanes. For instance, ruthenium N-heterocyclic carbene (NHC) complexes have been shown to catalyze the HDF of compounds like hexafluorobenzene and pentafluoropyridine.

Research into these catalytic systems has elucidated some mechanistic details. For example, studies on niobium(III) imido complexes in the presence of fluoroarenes have shown that C-F activation can lead to the formation of niobium(V) aryl fluoride (B91410) complexes. researchgate.net The reaction rate can be highly dependent on the solvent and substrate concentration. researchgate.net

Table 1: Catalytic Systems for Hydrodefluorination (HDF) of Fluoroaromatics.
Catalyst SystemSubstrate ExampleHydrogen SourceKey Findings
Ruthenium N-Heterocyclic Carbene (NHC) ComplexesHexafluorobenzene, PentafluoropyridineAlkylsilanesEffective for catalytic HDF of various aromatic fluorocarbons. researchgate.net
Niobium(III) Imido ComplexesFluorobenzene- (Stoichiometric)Demonstrates stoichiometric C-F activation, forming Nb(V) aryl fluorides. researchgate.net
N-Bridged Diiron PhthalocyaninePer- and polyfluorinated aromaticsHydrogen Peroxide (Oxidative Defluorination)Catalyzes defluorination under mild, oxidative conditions with high turnover numbers. acs.org

Electrosynthesis and photochemistry offer powerful and sustainable alternatives for C-F bond activation under mild conditions. researchgate.net These methods typically involve a single-electron transfer (SET) to the fluoroaromatic substrate, generating a radical anion. This intermediate can then expel a fluoride ion to form an aryl radical, which can be further functionalized. nih.gov

Photoredox catalysis, in particular, has emerged as a valuable tool for defluorinative reactions due to its mild and environmentally benign characteristics. researchgate.net Organic photoredox catalyst systems can efficiently reduce C-F bonds to generate carbon-centered radicals, which can then be used in HDF or cross-coupling reactions. digitellinc.comrepec.orgnih.gov This approach has been successfully applied to the defluorination of complex trifluoromethylarenes and even persistent polyfluoroalkyl substances (PFAS). nih.govnih.gov Electrochemical methods, sometimes mediated by silylium ions generated in situ, can also achieve trihydrodefluorination of trifluoromethyl arenes. researchgate.netrsc.org

Table 2: Electro- and Photochemical C-F Activation Strategies.
MethodologyCatalyst/MediatorSubstrate TypeReaction Type
Organic Photoredox CatalysisOrganic Dyes (e.g., 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile)Trifluoromethylarenes, PFASHydrodefluorination, Cross-coupling. nih.govrepec.org
Electrochemical ReductionSmCl₃-catalyzedBenzylic C(sp³)–F bonds (e.g., α,α,α-trifluorotoluene)Hydrodehalogenation. rsc.org
Electrochemical C-F ActivationIn situ generated Silylium CationsTrifluoromethyl arenesTrihydrodefluorination (e-THDF). rsc.org

Transition-metal complexes are widely used to catalyze the activation and functionalization of C-F bonds. bohrium.com Metals such as nickel, palladium, rhodium, and iron can mediate these transformations, which typically proceed through an oxidative addition of the C-F bond to the low-valent metal center. nih.govnih.gov This step is often followed by reductive elimination to form a new C-C, C-H, or carbon-heteroatom bond. mdpi.com

The reactivity in these catalytic systems can be influenced by the substitution pattern of the fluoroaromatic compound. For instance, in palladium-catalyzed reactions of difluorobenzenes with Grignard reagents, ortho-difluorobenzene provides a significantly higher yield of the monosubstituted product compared to its meta and para isomers. mdpi.com This enhanced reactivity is attributed to a potential chelating effect of the adjacent fluorine atom, which may facilitate the oxidative addition step. mdpi.com However, transition-metal-catalyzed C-F activation can suffer from drawbacks such as low catalytic efficiency and the need for harsh reaction conditions. mdpi.com

Reactivity of the C-Cl Bond in Chloroethyl-Substituted Fluoroarenes

The 1-chloroethyl group attached to the difluorobenzene ring is a secondary benzylic halide. Such halides are known to be reactive towards nucleophilic substitution. The reactivity of this C-Cl bond is significantly influenced by the electronic properties of the difluorinated aromatic ring.

Benzylic halides can undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism. quora.com The preferred pathway depends on several factors, including the structure of the halide, the nature of the nucleophile, the solvent, and the electronic effects of substituents on the aromatic ring. reddit.com

For an Sₙ1 reaction, the rate-determining step is the formation of a benzylic carbocation. Electron-donating groups on the aromatic ring can stabilize this carbocation through resonance, thus accelerating Sₙ1 reactions. spcmc.ac.instackexchange.com Conversely, the two fluorine atoms in 4-(1-Chloroethyl)-1,2-difluorobenzene are strongly electron-withdrawing. These groups would destabilize a potential benzylic carbocation, making the Sₙ1 pathway less favorable. reddit.comspcmc.ac.in

Therefore, nucleophilic substitution at the chloroethyl center of this compound and its analogues with electron-withdrawing groups is more likely to proceed via an Sₙ2 mechanism. reddit.comspcmc.ac.in In an Sₙ2 reaction, a strong nucleophile performs a backside attack on the electrophilic carbon, displacing the chloride ion in a single, concerted step. The electron-withdrawing nature of the fluoroaromatic ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. While the bulky phenyl group can introduce some steric hindrance, an electronic effect that stabilizes the transition state often compensates for this, allowing Sₙ2 reactions to proceed efficiently at benzylic positions. spcmc.ac.in

Table 3: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for Substituted Benzylic Halides.
FactorFavors Sₙ1 MechanismFavors Sₙ2 Mechanism
Aromatic SubstituentsElectron-donating groups (e.g., -OCH₃, -CH₃) that stabilize the carbocation intermediate. reddit.comspcmc.ac.inElectron-withdrawing groups (e.g., -F, -NO₂) that destabilize the carbocation but stabilize the transition state. spcmc.ac.in
Substrate StructureTertiary (3°) or secondary (2°) benzylic halides. Primary (1°) or secondary (2°) benzylic halides.
NucleophileWeak nucleophiles (e.g., H₂O, ROH). quora.comstackexchange.comStrong nucleophiles (e.g., OH⁻, CN⁻, RS⁻). stackexchange.com
SolventPolar protic solvents (e.g., water, methanol). quora.comPolar aprotic solvents (e.g., acetone, DMSO).
Dehydrohalogenation Reactions in Halogenated Alkanes and Aromatics

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen halide from a substrate. In the context of compounds like this compound, this reaction typically leads to the formation of a vinyl group, transforming the chloroethyl moiety into a vinylarene. This transformation is of significant industrial importance for the production of styrenic monomers, which are precursors to various polymers.

The dehydrohalogenation of chloroethyl-substituted aromatics is generally achieved by treatment with a base. The reaction mechanism can proceed through either a concerted E2 pathway or a stepwise E1cb mechanism, depending on the substrate, base, and reaction conditions. For primary halides like the chloroethyl group, the E2 mechanism is often favored.

An analogous industrial process is the production of nuclear-chlorinated styrene from chloro-ethyl-chlorobenzene. In this process, the dehydrohalogenation is carried out catalytically at elevated temperatures. While specific catalysts for this compound are not extensively documented in the literature, related processes utilize various catalytic systems. A patent for the production of vinyl-aromatic compounds describes the use of catalysts for the dehydrohalogenation of halogenated compounds with the general formula R-C₂H₄-X, where R is an aromatic radical and X is a halogen google.com.

ReactantProductCatalyst/ConditionsYield (%)Reference
Chloro-ethyl-chlorobenzeneNuclear-monochlorinated styreneMercurous chloride, 200-350°C, subatmospheric pressure91.5US2295077A google.com
α-chlorinated carbamatesvinyl carbamatesNot specifiedGoodEP0104984B1 google.com

This table presents data from analogous dehydrohalogenation reactions due to the limited availability of specific data for this compound.

Carbon-Hydrogen Bond Activation in Fluoroaromatic Systems

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Fluoroaromatic compounds, such as 1,2-difluorobenzene, are particularly interesting substrates for C-H activation due to the unique electronic properties conferred by the fluorine substituents.

Transition metal catalysis has been instrumental in advancing the field of C-H activation. Palladium, rhodium, and ruthenium complexes are commonly employed to catalyze the selective functionalization of C-H bonds in fluoroaromatic systems. The fluorine atoms in difluorobenzenes can influence the regioselectivity of C-H activation through both electronic and steric effects.

Recent research has focused on the development of catalytic systems that can selectively activate C-H bonds in the presence of C-F bonds, which are typically stronger and less reactive. For instance, palladium-catalyzed C-H arylation has been studied to understand how ortho-fluorine substituents affect the thermodynamics, kinetics, and regioselectivity of the reaction acs.org. The use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, is a common strategy to achieve high regioselectivity.

Fluoroaromatic SubstrateReaction TypeCatalystKey Findings
gem-DifluoroalkenesC-F Bond FunctionalizationPd(PPh₃)₄Stereodivergent synthesis of monofluoroalkenes acs.org.
FluorobenzeneC-F Alumination[Pd(PCy₃)₂] / Al(I) complexEfficient and selective C-F bond activation at ambient temperature rsc.org.
FluoroarenesC-H Zincation[Pd(PCy₃)₂] / Zn-hydrideCatalytic C-H bond zincation via heterobimetallic Zn-Pd intermediates rsc.org.

This table highlights recent advances in the catalytic functionalization of C-H and C-F bonds in fluoroaromatic compounds, providing context for the potential reactivity of this compound.

Photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in C-H activation. In the context of difluorobenzenes, photo-promoted reactions offer an alternative to traditional thermal methods, often proceeding under milder conditions and with different selectivity.

The functionalization of C-H bonds in (hetero)arenes can be achieved through the generation of carbon-centered radicals via photoredox catalysis nih.govacs.org. These radicals can be generated from various precursors, including alkyl halides, through a SET process. For a molecule like this compound, the chloroethyl group could potentially serve as a radical precursor under photoredox conditions, leading to intramolecular C-H functionalization of the difluorinated ring.

Recent studies have demonstrated the utility of photoredox catalysis in a variety of C-H functionalization reactions, including trifluoromethylation and the synthesis of complex heterocyclic systems nih.govacs.org. While specific examples involving 1,2-difluorobenzene derivatives in photo-promoted C-H activation are still emerging, the general principles of photoredox catalysis suggest that this is a promising area for future research.

Redox Chemistry and Carboradical Generation in Halogenated Aromatic Systems

The redox chemistry of halogenated aromatic compounds is crucial for understanding their environmental fate and for developing synthetic methodologies. These compounds can undergo both reduction and oxidation, often leading to the formation of radical intermediates.

The generation of carboradicals from halogenated aromatic precursors is a key step in many synthetic transformations. Single-electron transfer to an aryl halide can lead to the formation of a radical anion, which can then fragment to produce an aryl radical and a halide anion. This process can be initiated by chemical reductants, electrochemical methods, or through photoredox catalysis.

In the case of this compound, the presence of both an alkyl chloride and aryl fluorides provides multiple sites for potential redox activity. The relative ease of reduction of C-Cl versus C-F bonds would likely dictate the initial site of electron transfer. Generally, C-Cl bonds are more readily reduced than C-F bonds. Therefore, under reductive conditions, it is plausible that the chloroethyl group would be the primary site of reaction, potentially leading to the formation of an ethyl-difluorobenzene radical.

The generated carboradicals can then participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to unsaturated bonds, or cyclization. The specific reaction pathway would be influenced by the reaction conditions and the presence of other reagents.

Theoretical and Computational Studies on 4 1 Chloroethyl 1,2 Difluorobenzene Analogues

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular energies and the exploration of potential energy surfaces that govern chemical reactions. These calculations can elucidate reaction mechanisms, predict the feasibility of transformations, and quantify the stability of reactants, intermediates, and products.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of molecules. It is particularly useful for analyzing the reactivity of carbon-halogen (C-X) bonds, such as the C-F bonds on the aromatic ring and the C-Cl bond in the ethyl side chain of 4-(1-Chloroethyl)-1,2-difluorobenzene analogues.

DFT-based reactivity descriptors, derived from the conceptual framework of DFT, provide a quantitative measure of a molecule's reactivity. longdom.orgchemrxiv.org These descriptors include HOMO-LUMO energies, chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). longdom.orgchemrxiv.orgresearchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Key DFT-Based Global Reactivity Descriptors
DescriptorFormulaChemical Significance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. longdom.org
Electronegativity (χ)χ = (I + A) / 2The power to attract electrons. longdom.org
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the stabilization in energy when the system acquires additional electronic charge. longdom.orgresearchgate.net

The thermodynamic properties of halogenated benzenes are crucial for understanding their stability, environmental fate, and behavior in chemical processes. Quantum chemical calculations can accurately predict key thermodynamic data, such as enthalpy of formation, entropy, and heat capacity. nih.govarxiv.org

Extensive computational datasets have been generated for a wide range of halobenzenes using various levels of theory, including Hartree-Fock (HF), B3LYP, MP2, and CCSD. nih.gov These studies provide a systematic understanding of how the number, type, and position of halogen substituents affect the geometric and energetic features of the benzene (B151609) ring. For difluorobenzenes, computational methods can distinguish the subtle thermodynamic differences between the ortho (1,2-), meta (1,3-), and para (1,4-) isomers. For example, calculations have determined the energy required to remove a proton from each difluorobenzene isomer, showing that the meta-substituted isomer requires the most energy, indicating its relative stability in this context. scispace.com

These theoretical values are often validated against experimental data from sources like the NIST Chemistry WebBook, which provides critically evaluated thermodynamic data for compounds such as 1,2-difluorobenzene (B135520). nist.govnist.gov The agreement between calculated and experimental data lends confidence to the predictive power of these computational models.

Table 2: Calculated Thermodynamic Properties of Difluorobenzene Isomers
CompoundPropertyCalculated Value (au)Phase
1,2-DifluorobenzeneProton Removal Energy0.6333Gas
1,3-DifluorobenzeneProton Removal Energy0.6373Gas
1,4-DifluorobenzeneProton Removal Energy0.6343Gas
1,2-DifluorobenzeneProton Removal Energy0.5429Water
1,3-DifluorobenzeneProton Removal Energy0.5471Water
1,4-DifluorobenzeneProton Removal Energy0.5438Water

Data sourced from quantum chemical calculations reported in scientific literature. scispace.com An atomic unit (au) of energy is also known as a Hartree.

Modeling of Electronic Structure and Reactivity

Modeling provides a visual and quantitative picture of how electrons are distributed within a molecule and how this distribution influences its chemical reactivity. This is especially important for aromatic systems where electron delocalization plays a key role.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for fluoroaromatic compounds. The generally accepted mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. mdpi.comwikipedia.org This adduct forms when a nucleophile attacks the electron-deficient aromatic ring. wikipedia.orgnih.gov

Computational models are instrumental in studying these intermediates. A simple and successful approach, known as the Meisenheimer model, predicts the primary site of nucleophilic substitution by calculating the energies of all possible Meisenheimer complexes that could be formed. mdpi.com The preferred reaction site corresponds to the most stable (lowest energy) complex. mdpi.com This model has been remarkably effective in predicting the outcomes of SNAr reactions on a wide range of polyfluoroaromatic systems. mdpi.comresearchgate.net

However, recent computational and experimental work suggests that not all SNAr reactions proceed through a stable Meisenheimer intermediate. nih.gov Some reactions may follow a concerted pathway where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. Computational analysis, such as through a Marcus-type argument, can help rationalize whether a stepwise mechanism (via a Meisenheimer complex) or a concerted mechanism is more favorable by considering the relative stability of the potential energy surfaces. nih.gov

The synthesis of compounds like this compound may involve electrophilic alkylation reactions, such as the Friedel-Crafts reaction. These processes typically proceed through carbocation intermediates. quora.com The stability of the carbocation is paramount to the reaction's success and regioselectivity.

The relevant intermediate for the synthesis or subsequent reactions of this compound would be the 1-(1,2-difluorophenyl)ethyl carbocation. This is a benzylic carbocation, which is generally stabilized by resonance, allowing the positive charge to be delocalized into the aromatic ring. libretexts.org However, the stability of this specific carbocation is a balance of competing electronic effects. The two fluorine atoms on the ring are strongly electron-withdrawing by induction, which destabilizes the positive charge. libretexts.orgnih.gov This inductive effect competes with the resonance stabilization provided by the benzene ring.

Computational studies using DFT are essential for quantifying the stability of such substituted benzylic carbocations. rsc.orgkiku.dk These calculations can determine the relative energies of different carbocation isomers and predict the likelihood of rearrangements. rsc.org In Friedel-Crafts alkylations, less stable carbocations (e.g., primary or secondary) often rearrange to more stable ones (e.g., secondary or tertiary) via hydride or alkyl shifts, which can lead to a mixture of products. khanacademy.orgquora.comyoutube.com Understanding the stability of the potential carbocation intermediate is therefore crucial for predicting the outcome of the alkylation process.

Table 3: General Order of Carbocation Stability
Carbocation TypeRelative StabilityPrimary Stabilizing Factor(s)
BenzylicHighResonance
AllylicHighResonance
Tertiary (3°)HighInductive Effect & Hyperconjugation
Secondary (2°)MediumInductive Effect & Hyperconjugation
Primary (1°)LowInductive Effect & Hyperconjugation
MethylVery LowN/A

This table reflects general stability trends. libretexts.org Specific substituent effects, such as those from fluorine atoms, can alter this order.

Prediction and Rationalization of Regioselectivity in Fluoroaromatic Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another. For a substituted benzene ring like 1,2-difluorobenzene, there are four possible positions for further substitution. Computational chemistry offers robust methods for predicting the regiochemical outcome of reactions on such molecules.

For electrophilic aromatic substitution (EAS), the regioselectivity is determined by the ability of the aromatic ring to stabilize the positive charge in the transition state (the Wheland intermediate or sigma complex). wikipedia.org A powerful and practical computational method, known as RegioSQM, predicts the most likely site of electrophilic attack by calculating the proton affinity of each aromatic C-H position. chemrxiv.orgrsc.org The carbon atom that forms the most stable protonated species (i.e., has the lowest free energy upon protonation) is identified as the most nucleophilic center and thus the most probable site of reaction. chemrxiv.orgcore.ac.ukresearchgate.net This approach has been shown to correctly rationalize the outcome of over 90% of a large set of literature-reported EAS reactions. chemrxiv.orgnih.gov

For nucleophilic aromatic substitution (NAS), as discussed previously, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex. mdpi.com The fluorine atoms in 1,2-difluorobenzene are strong electron-withdrawing groups that "activate" the ring toward nucleophilic attack. Computational models can calculate the relative energies of the Meisenheimer complexes formed by nucleophilic attack at each of the four possible positions on the 1,2-difluorobenzene ring. The position that leads to the most stable anionic intermediate is the predicted site of substitution.

By applying these distinct computational models, researchers can rationalize and predict the regioselectivity of both electrophilic and nucleophilic transformations on fluoroaromatic systems with high confidence.

Advanced Research Directions and Future Perspectives in 4 1 Chloroethyl 1,2 Difluorobenzene Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The precise and selective functionalization of 4-(1-Chloroethyl)-1,2-difluorobenzene hinges on the development of advanced catalytic methodologies. Future research will likely focus on two primary areas: transformations of the chloroethyl side chain and direct functionalization of the difluorinated aromatic ring.

Side Chain Transformations: The secondary chloroethyl group is a key site for modification. Transition-metal-catalyzed cross-coupling reactions, which have traditionally been challenging for secondary alkyl halides, are a promising frontier. nih.govnih.gov Modern nickel- and palladium-based catalyst systems, often employing specialized phosphine (B1218219) ligands, have shown increasing efficacy in coupling secondary alkyl chlorides with a variety of partners, including organoboron and organozinc reagents. researchgate.netnumberanalytics.com The application of these methods would allow the chloroethyl group to be converted into more complex alkyl or aryl substituents, expanding the molecular diversity accessible from this starting material.

A crucial aspect of these transformations is controlling the stereochemistry at the chiral center. Enantioconvergent reactions, where a racemic starting material is converted into a single enantiomer of the product, are a significant goal. numberanalytics.com This can be achieved using chiral catalysts that selectively react with one enantiomer of the racemic chloroethyl compound or that control the stereochemical outcome of an intermediate. Pd/Cu co-catalyzed systems, for example, have been successfully used for the stereodivergent synthesis of benzylic alcohol derivatives, providing a potential blueprint for reactions involving the analogous chloroethyl moiety. mdpi.com

Aromatic Ring Functionalization: Direct C–H functionalization of the 1,2-difluorobenzene (B135520) ring offers a powerful, atom-economical strategy for modification, avoiding the need for pre-functionalized substrates. nih.gov Palladium- and rhodium-catalyzed C–H arylation, alkenylation, and alkylation are at the forefront of this field. adichemistry.combritannica.comnih.gov For 1,2-difluorobenzene derivatives, the electronic nature of the fluorine substituents can direct the regioselectivity of these reactions. Developing catalysts that can selectively target the C-H bonds ortho or meta to the fluorine atoms would provide precise control over the substitution pattern on the aromatic ring. Rhodium(III) catalysis, in particular, has shown unique reactivity and selectivity in asymmetric C-H functionalization reactions. nih.gov

The table below summarizes potential catalytic strategies for the selective transformation of this compound.

Transformation TargetCatalytic StrategyPotential ReactionCatalyst System ExampleDesired Outcome
Chloroethyl Side Chain Cross-CouplingSuzuki-Miyaura CouplingNickel(II) complex with a chiral phosphine ligandFormation of a C-C bond with a new aryl or alkyl group.
Chloroethyl Side Chain Enantioconvergent CouplingNegishi CouplingPalladium(0) with a bulky, electron-rich phosphineSynthesis of a single enantiomer product from a racemic starting material.
Aromatic Ring C–H FunctionalizationDirect ArylationPalladium(II) acetate (B1210297) with an oxidizing agentIntroduction of an aryl group at a specific position on the difluorobenzene ring.
Aromatic Ring C–H FunctionalizationAsymmetric AnnulationRhodium(III) complex with a chiral cyclopentadienyl (B1206354) (Cp) ligandConstruction of a new fused ring system with high enantioselectivity.

Exploration of Continuous Flow Methodologies for Complex Fluorinated Aromatics

The synthesis and manipulation of complex fluorinated aromatics like this compound can present significant safety and scalability challenges in traditional batch reactors. Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through microreactors or tube reactors, offers compelling solutions to these issues. mdpi.comiupac.org

Enhanced Safety and Control: Halogenation and fluorination reactions are often highly exothermic and can involve toxic or corrosive reagents. adichemistry.comnih.gov Flow reactors offer a vastly superior surface-area-to-volume ratio compared to batch vessels, enabling near-instantaneous heat dissipation. ny.govmdpi.com This precise temperature control prevents the formation of hot spots, minimizes the risk of thermal runaway, and often leads to higher selectivity and fewer byproducts. acs.orgnih.gov Furthermore, the small internal volume of a flow reactor means that only a minimal amount of hazardous material is present at any given time, significantly improving process safety. arxiv.org

Improved Efficiency and Scalability: The efficient mixing in microreactors can accelerate reaction rates, particularly for biphasic or gas-liquid reactions, which are common in organofluorine chemistry. researchgate.netitrcweb.org This often leads to dramatically shorter reaction times and higher yields. scholaris.ca Scaling up a process developed in a flow reactor is typically more straightforward than with batch processes; instead of redesigning a larger vessel, production can be increased by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). britannica.comnamiki-s.co.jp This facilitates a smoother transition from laboratory-scale discovery to industrial-scale production of fine chemicals and pharmaceutical intermediates. iupac.orgscience.gov

Integration and Automation: Modern flow chemistry platforms allow for the integration of in-line analysis (e.g., spectroscopy) and automated purification systems. nih.govnih.govresearchgate.netnumberanalytics.com This enables real-time reaction monitoring and optimization, accelerating process development. acs.org For multi-step syntheses involving complex fluorinated aromatics, telescoping reactions—where the output of one reactor flows directly into the next without intermediate isolation—can dramatically improve efficiency and reduce waste. scholaris.ca Photochemical reactions, which benefit from uniform light penetration, are also particularly well-suited to continuous flow setups using transparent tubing, opening avenues for light-induced transformations of aromatic compounds. numberanalytics.comcolab.wsny.gov

ParameterBatch ReactorContinuous Flow ReactorAdvantage for Fluorinated Aromatics
Heat Transfer Poor; dependent on vessel sizeExcellent; high surface-area-to-volume ratioSuperior control of exothermic fluorination/halogenation reactions, improved safety. ny.govnih.gov
Safety Large quantities of hazardous materialsSmall internal reactor volumeMinimized risk when handling toxic reagents like elemental halogens or strong acids. arxiv.org
Scalability Complex; requires re-optimizationStraightforward; longer run time or numbering-upFaster and more reliable transition from lab to production scale. britannica.comnamiki-s.co.jp
Mixing Often inefficient, especially for multiphase reactionsRapid and efficient diffusion-based mixingEnhanced rates and selectivity for gas-liquid reactions (e.g., using gaseous reagents). researchgate.net
Process Control Manual sampling and offline analysisIn-line monitoring and automation possibleRapid optimization and robust, reproducible synthesis. researchgate.netacs.org

Interdisciplinary Approaches in Halogenated Organic Compound Research

The future study of this compound and related halogenated organic compounds (HOCs) will increasingly benefit from interdisciplinary collaboration, bridging synthetic chemistry with environmental science, toxicology, materials science, and computational chemistry.

Environmental and Toxicological Sciences: HOCs are a significant class of environmental pollutants due to their persistence and potential for bioaccumulation. nih.govnih.govscience.gov Research into the environmental fate and transport of fluorinated aromatic compounds is crucial for understanding their lifecycle and potential impact. ny.govitrcweb.orgscholaris.ca An interdisciplinary approach would involve synthetic chemists designing and providing analytical standards for novel HOCs to environmental scientists, who can then develop methods to detect these compounds in soil and water. Furthermore, toxicological studies are necessary to assess the potential health effects of these molecules and their degradation products. iupac.orgresearchgate.net Understanding the microbial degradation pathways of halogenated aromatics can inform the development of bioremediation strategies for contaminated sites. nih.govresearchgate.netmdpi.com

Materials Science: The introduction of fluorine into organic molecules can impart unique properties such as thermal stability, chemical resistance, and low surface energy. numberanalytics.comnumberanalytics.com These characteristics are highly valuable in materials science for the creation of advanced polymers and functional coatings. colab.wsrsc.orgresearchgate.net Research on this compound could explore its use as a monomer or building block for novel fluorinated polymers. Collaboration between organic chemists and polymer scientists could lead to materials with tailored hydrophobic, oleophobic, or electronic properties for applications ranging from high-performance coatings to organic electronics. numberanalytics.com

Medicinal Chemistry and Computational Modeling: Halogen atoms, including fluorine and chlorine, play a critical role in modern drug design. They can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govbritannica.com The difluorobenzene motif and the chiral chloroethyl group in the target molecule are relevant pharmacophores. Interdisciplinary research with medicinal chemists and chemical biologists could explore its potential as a scaffold for new therapeutic agents. adichemistry.comacs.org This process is increasingly guided by computational chemistry. Advanced modeling can predict how halogenated compounds interact with protein binding sites through phenomena like halogen bonding—a noncovalent interaction where the halogen acts as an electrophilic species. acs.orgnih.govnamiki-s.co.jpacs.org Such computational studies can rationalize structure-activity relationships and guide the design of more potent and selective drug candidates, accelerating the discovery process.

Interdisciplinary FieldResearch FocusPotential Application for this compound
Environmental Science Fate, Transport, and BiodegradationStudy its persistence in ecosystems and identify potential microbial degradation pathways. nih.govny.gov
Toxicology Health Impact AssessmentEvaluate the cytotoxicity and potential endocrine-disrupting effects of the compound and its metabolites. iupac.orgscience.gov
Materials Science Fluoropolymer SynthesisUse as a monomer or additive to create new polymers with enhanced thermal or chemical resistance. colab.wsrsc.org
Medicinal Chemistry Drug DiscoveryInvestigate the molecule as a scaffold for developing new enzyme inhibitors or receptor ligands. nih.govnamiki-s.co.jp
Computational Chemistry Molecular ModelingPredict protein-ligand interactions, focusing on the role of halogen bonding to guide drug design. acs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(1-Chloroethyl)-1,2-difluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation or alkylation of a difluorobenzene precursor. For example:

  • Halogenation: Reacting 1,2-difluorobenzene with 1-chloroethylmagnesium bromide under Grignard conditions (0–5°C, THF solvent) yields the target compound. Stoichiometric control of the Grignard reagent is critical to minimize di-substitution byproducts .
  • Alkylation: Friedel-Crafts alkylation using chloroethyl chloride and AlCl₃ catalyst at -20°C in dichloromethane achieves moderate yields (40–60%). Excess AlCl³ must be quenched carefully to avoid decomposition of the chloroethyl group .
    Key Variables: Temperature, solvent polarity, and catalyst loading significantly impact regioselectivity. Low temperatures (-20°C to 0°C) favor mono-substitution, while higher temperatures promote side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • GC-MS: Quantify purity (>95%) and detect volatile impurities (e.g., residual solvents or unreacted precursors) .
  • ¹H/¹⁹F NMR: Confirm substitution patterns. For example, the chloroethyl group’s protons appear as a triplet (δ 1.5–1.7 ppm, J = 7 Hz), while aromatic fluorine atoms split signals in the ¹⁹F spectrum (δ -110 to -120 ppm) .
  • Elemental Analysis: Validate C, H, F, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (vapor pressure ≈ 0.5 mmHg at 25°C) .
  • PPE: Nitrile gloves (≥8 mil thickness), safety goggles, and flame-resistant lab coats. Avoid latex due to permeability to chloroethyl groups .
  • Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as hazardous halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize the molecule’s geometry using B3LYP/6-311+G(d,p) to identify electrophilic sites. The chloroethyl group’s C-Cl bond has a calculated bond dissociation energy of ≈75 kcal/mol, making it susceptible to SN2 attacks .
  • Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to predict activation barriers. Dielectric constant (ε > 30) stabilizes transition states, accelerating substitution .
    Experimental Validation: Compare predicted reaction pathways with kinetic studies using excess NaI in acetone (monitor via HPLC) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzene derivatives?

Methodological Answer:

  • Meta-Analysis: Compile data from PubChem and EPA DSSTox to identify outliers. For example, discrepancies in IC₅₀ values (e.g., 10–50 µM) may arise from assay conditions (e.g., cell line variability or solvent DMSO concentration) .
  • Dose-Response Curves: Re-evaluate activity using standardized protocols (e.g., MTT assays in HEK293 cells with ≤0.1% DMSO). Normalize data to internal controls (e.g., fluorouracil as a reference) .

Q. How to design experiments to probe the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via LC-MS. Chloroethyl groups hydrolyze rapidly at pH > 10, forming 1,2-difluorobenzene and ethylene glycol .
    • Thermal Stability: Use TGA/DSC to determine decomposition onset temperature (typically >150°C). Store samples at -20°C under argon to prevent photodegradation .

Q. What advanced spectroscopic techniques elucidate electronic effects of fluorine and chlorine substituents?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and halogen bonding. The C-Cl···F interaction (≈3.0 Å) stabilizes the lattice, reducing solubility in nonpolar solvents .
  • UV-Vis Spectroscopy: Monitor π→π* transitions (λmax ≈ 260 nm). Fluorine’s electron-withdrawing effect redshifts absorption by 10–15 nm compared to non-fluorinated analogs .

Q. How to optimize catalytic systems for cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄, Ni(dppf)Cl₂, and CuI with ligands (e.g., Xantphos) in Suzuki-Miyaura couplings. Pd catalysts achieve >80% yield with electron-deficient aryl boronic acids .
  • Solvent Optimization: Use toluene/water biphasic systems to enhance catalyst turnover. Add TBAB (tetrabutylammonium bromide) to improve phase transfer .

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